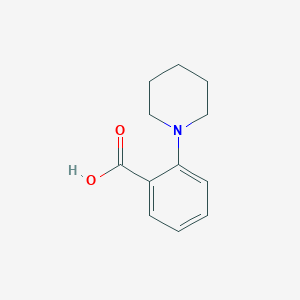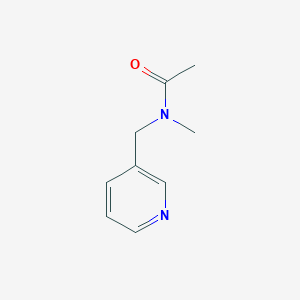
2-Methyl-1,3-benzothiazol-6-ol
概要
説明
2-Methyl-1,3-benzothiazol-6-ol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse range of biological activities and applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The specific compound 2-Methyl-1,3-benzothiazol-6-ol is not directly mentioned in the provided papers, but the papers discuss various derivatives and related compounds that provide insights into the chemical behavior and synthesis of benzothiazole derivatives.
Synthesis Analysis
The synthesis of benzothiazole derivatives is a topic of interest in several of the provided papers. For instance, one study reports the one-pot, three-component microwave-assisted synthesis of novel benzothiazole derivatives under solvent-free conditions, highlighting the operational simplicity and environmental benefits of this method . Another paper describes the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives using a novel hybrid catalyst, which offers advantages such as recyclability of the catalyst and excellent yields . These studies suggest that the synthesis of benzothiazole derivatives, including 2-Methyl-1,3-benzothiazol-6-ol, can be achieved through various innovative and efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic and crystallographic techniques. For example, single-crystal X-ray diffraction is used to determine the crystal and molecular structure of a benzothiazole azo dye , while another paper employs the same technique to investigate the structure of novel triazolobenzothiazoles . These analyses are crucial for understanding the molecular geometry and electronic properties of benzothiazole derivatives, which can influence their reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives is explored through their participation in various chemical reactions. The papers discuss the synthesis of benzothiazole derivatives through reactions such as condensation , cyclization , and reactions with amines and triphosgene . These reactions are important for the functionalization of the benzothiazole core and the introduction of various substituents that can modulate the properties of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined using a range of analytical techniques. Thermal analysis methods such as TG/DTA are used to study the thermal behavior of a benzo[d]thiazole derivative , while spectroscopic methods like FT-IR, NMR, and UV-Vis are employed to characterize the compounds and confirm their structures . These properties are essential for predicting the stability and suitability of benzothiazole derivatives for different applications.
科学的研究の応用
Antitumor Properties
2-Methyl-1,3-benzothiazol-6-ol and its derivatives have been extensively studied for their antitumor properties. For instance, compounds like 2-(4-Amino-3-methylphenyl)benzothiazole have shown selective growth inhibitory properties against human cancer cell lines, especially in breast cancer. They work by differential uptake and metabolism by cancer cells, leading to selective anticancer activity. However, their specific metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, lacks antitumor properties in vitro (Kashiyama et al., 1999).
Corrosion Inhibition
This compound has also been identified as an effective inhibitor for the corrosion of mild steel in acidic solutions. Studies have shown that it behaves predominantly as a cathodic inhibitor in hydrochloric acid and mixed inhibitor in sulfuric acid, demonstrating its protective efficacy in industrial settings (Ajmal, Mideen, & Quraishi, 1994).
Pharmacological Activity
Benzothiazoles, including 2-Methyl-1,3-benzothiazol-6-ol derivatives, have been shown to possess significant pharmacological activities. This includes antimicrobial and antioxidant properties, as observed in various studies. For example, 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives demonstrated noteworthy anti-microbial and anti-oxidant activities (Raparla et al., 2013).
Non-Linear Optic Applications
In the field of non-linear optics, novel push-pull benzothiazole derivatives with reverse polarity have been synthesized for potential applications. These derivatives are synthesized using 6-dimethylaminobenzothiazole-2-carbaldehyde, indicating the versatility of 2-Methyl-1,3-benzothiazol-6-ol in advanced material science (Hrobárik, Sigmundová, & Zahradník, 2004).
Corrosion Protection in Steel
Further research has demonstrated the efficacy of 1,3-benzothiazol-6-ol in preventing corrosion of steel in acidic solutions. This compound's adsorption and inhibition behavior were studied in detail, highlighting its potential in industrial applications to protect steel surfaces (Danaee, Nikparsa, & Khosravi-Nikou, 2019).
Safety And Hazards
将来の方向性
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity that has proven it vital for the investigation of novel therapeutics . Therefore, the future directions of 2-Methyl-1,3-benzothiazol-6-ol could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry.
特性
IUPAC Name |
2-methyl-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBPPIQUBJMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353931 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazol-6-ol | |
CAS RN |
68867-18-5 | |
| Record name | 2-Methyl-1,3-benzothiazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-2-METHYLBENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

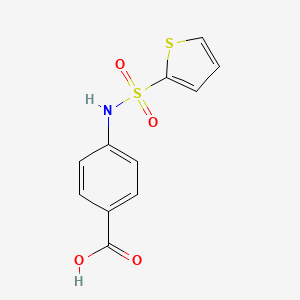
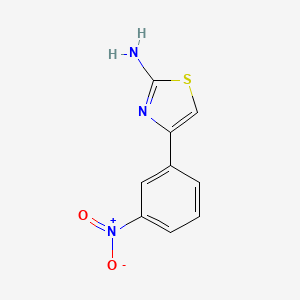

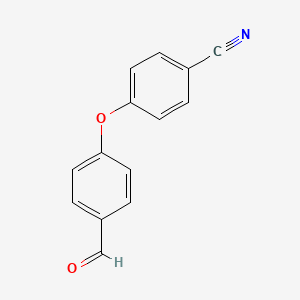
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)
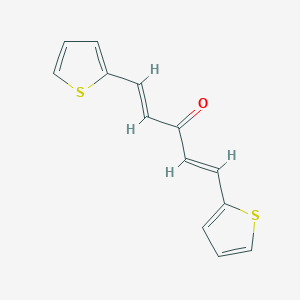
![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)
